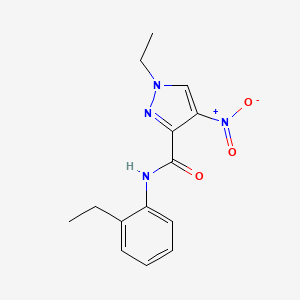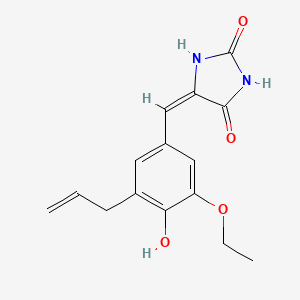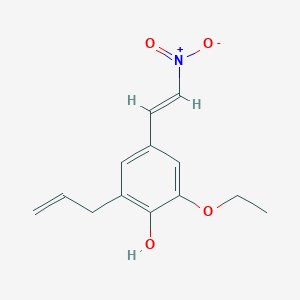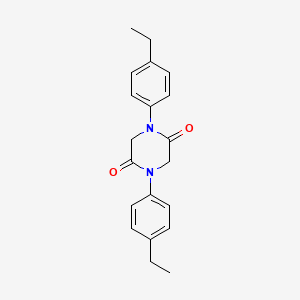![molecular formula C18H18Cl2N2O B5716494 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide acts as a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is essential for the function of the cullin-RING E3 ubiquitin ligases (CRLs), which are involved in the degradation of various regulatory proteins. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of NEDD8-conjugated CRL substrates, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit tumor growth in mouse models of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, its potency and selectivity can also be a limitation, as it may not be effective against all types of cancer. In addition, 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be toxic to normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide and other cancer drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide. Finally, there is a need for further studies to determine the long-term safety and efficacy of 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in humans.
Synthesis Methods
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is a synthetic compound that can be produced through a multi-step process. The synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine to form 4-(1-piperidinyl)-3-nitrobenzoic acid, which is then reduced to 4-(1-piperidinyl)-3-aminobenzoic acid. The resulting compound is then reacted with 3-chloro-4-bromoaniline to form 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide.
Scientific Research Applications
2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by 2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of these regulatory proteins, which ultimately results in cell death.
properties
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-7-3-2-6-14(15)18(23)21-13-8-9-17(16(20)12-13)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYIHOKCPZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-chloro-4-(piperidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

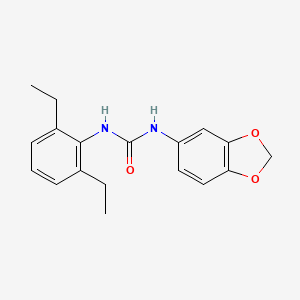
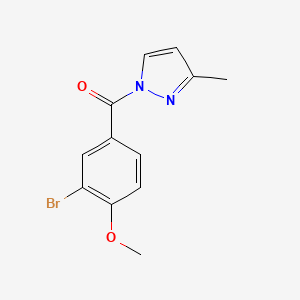
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
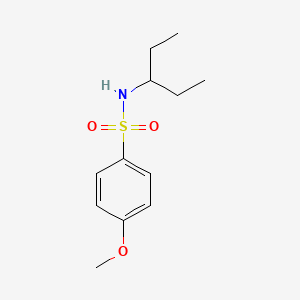
![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
